molecular formula C11H9ClN2O2 B2873793 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006494-84-3

1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2873793
CAS No.: 1006494-84-3
M. Wt: 236.66
InChI Key: NLYKYYBEGQPGJL-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006494-84-3) is a pyrazole derivative with a 3-chlorobenzyl substituent at the N1 position and a carboxylic acid group at the C4 position of the pyrazole ring. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.66 g/mol . The compound’s structure combines the aromaticity of the chlorobenzyl group with the hydrogen-bonding capability of the carboxylic acid, making it versatile for pharmaceutical and chemical applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYKYYBEGQPGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods, including:

  • Condensation Reactions: The compound can be prepared by condensing 3-chlorobenzylamine with diethyl oxalate followed by cyclization.

  • Hydrolysis: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as acids or bases may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as amides or esters.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired product.

Major Products Formed:

  • Amides and Esters: Resulting from the oxidation of the carboxylic acid group.

  • Pyrazoline Derivatives: Formed by the reduction of the pyrazole ring.

  • Substituted Benzyl Compounds: Resulting from the substitution of the chlorine atom.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The pyrazole ring interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Benzyl Group

1-(3-Methoxybenzyl)-1H-Pyrazole-4-Carboxylic Acid
  • Structure : Substitution of the 3-chloro group with a 3-methoxy (-OCH₃) group.
  • Properties: The methoxy group is electron-donating, increasing electron density on the benzyl ring compared to the electron-withdrawing chloro group.
  • Applications : Used in synthesizing analogs for CNS-targeted drugs due to improved bioavailability .
1-(4-Cyanobenzyl)-3-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Structure: Features a 4-cyano (-CN) group on the benzyl ring and a methyl group at the pyrazole’s C3 position.
  • Properties: The cyano group is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for the chloro analog). The methyl group introduces steric hindrance, affecting binding affinity .
  • Applications : Explored in cancer research for its role in inhibiting protein-protein interactions .
1-(2-Chlorobenzyl)-6-Cyclopropyl-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
  • Structure : Chloro substituent at the 2-position of the benzyl group, fused pyridine ring, and cyclopropyl moiety.
  • Properties : The fused pyridine enhances aromatic stacking, while the cyclopropyl group improves metabolic stability. The 2-chloro substitution may reduce steric clash in enzyme binding compared to 3-chloro .
  • Applications : Investigated as a kinase inhibitor in oncology .

Functional Group Modifications on the Pyrazole Ring

3-Amino-1-(3-Chlorobenzyl)-1H-Pyrazole-4-Carboxylic Acid
  • Structure: Addition of an amino (-NH₂) group at the C3 position.
  • Properties: The amino group enables hydrogen bonding and salt formation, improving water solubility. However, it may reduce membrane permeability compared to the parent compound .
  • Applications : Discontinued due to instability under acidic conditions but previously studied for antibiotic activity .
Ethyl 3-Azido-1-(3-Cyanobenzyl)-1H-Pyrazole-4-Carboxylate
  • Structure : Azido (-N₃) group at C3 and ethyl ester instead of carboxylic acid.
  • Properties : The azide allows click chemistry applications, while the ester group increases lipophilicity. The carboxylic acid’s absence reduces polarity, favoring blood-brain barrier penetration .
  • Applications : Used in bioconjugation and prodrug development .

Biological Activity

1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The unique structural features of this compound, including a chlorobenzyl moiety and a carboxylic acid group, suggest potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2} with a molecular weight of approximately 225.64 g/mol. The structure includes:

  • A pyrazole ring.
  • A carboxylic acid functional group at the 4-position.
  • A chlorobenzyl group at the 3-position.

These features contribute to its chemical reactivity and potential biological activity.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, related compounds have demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting a strong inhibitory effect .

CompoundIC50 (μM)COX-1 InhibitionCOX-2 Inhibition
This compoundTBDTBDTBD
Standard (Diclofenac)54.65TBDTBD

2. Analgesic Activity

In animal models, pyrazole derivatives have been shown to possess analgesic properties comparable to traditional analgesics like indomethacin and celecoxib. The mechanism of action appears to involve modulation of pain pathways through COX inhibition and other anti-inflammatory mechanisms .

3. Antimicrobial Effects

Some studies suggest that pyrazole derivatives exhibit antimicrobial activity against various pathogens. Although specific data for this compound is limited, related compounds have shown promising results against bacterial strains, indicating potential applications in treating infections .

Case Study 1: COX Inhibition

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated that several compounds displayed significant COX-2 selectivity with minimal side effects on gastric mucosa, suggesting a favorable safety profile for therapeutic use .

Case Study 2: Synthesis and Evaluation

Another investigation focused on synthesizing novel pyrazole derivatives and assessing their biological activities. Among the synthesized compounds, some exhibited strong anti-inflammatory properties with IC50 values comparable to established anti-inflammatory drugs, reinforcing the therapeutic potential of pyrazole derivatives in clinical settings.

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